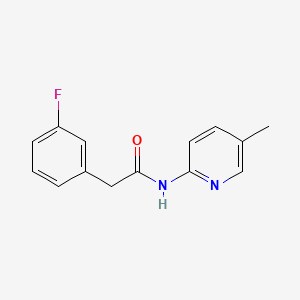![molecular formula C14H11BrN4O B603825 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol CAS No. 245094-15-9](/img/structure/B603825.png)
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol is a synthetic organic compound that features a benzimidazole moiety linked to a bromophenol group through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)hydrazine with 4-bromosalicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom in the bromophenol moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Compounds containing benzimidazole and bromophenol structures have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar biological activities.
Medicine
Industry
The compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with microtubules, DNA, or enzymes, leading to disruption of cellular processes. The bromophenol moiety could enhance binding affinity or specificity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-chlorophenol
- (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-fluorophenol
- (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-iodophenol
Uniqueness
The presence of the bromine atom in (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-10-5-6-13(20)9(7-10)8-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H2,17,18,19)/b16-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZBZEXZDHJZAW-PXNMLYILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Fluorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603742.png)
![6-(3-Chlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603743.png)
![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)
![6-(2,4-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603745.png)
![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)
![3-(4-Morpholinylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603751.png)
![3-(4-Morpholinylmethyl)-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603752.png)
![6-(Biphenyl-4-ylmethyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603753.png)
![6-[(4-Bromophenoxy)methyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603755.png)
![1-[(3-Fluorophenyl)acetyl]pyrrolidine](/img/structure/B603757.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,4-difluorobenzamide](/img/structure/B603760.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603763.png)
![6-(5-isopropyl-1H-pyrazol-3-yl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603765.png)
